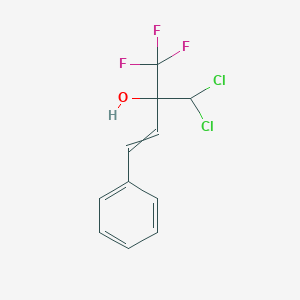
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is an organic compound that features a unique combination of dichloromethyl, trifluoromethyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-en-2-one with dichloromethane in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,1,1-Trifluoro-2,2-dichloroethane: A compound with similar halogenation but different structural properties.
Phenylbut-3-en-2-ol: A compound with a similar backbone but lacking halogenation.
Uniqueness
2-(Dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol is unique due to its combination of dichloromethyl, trifluoromethyl, and phenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
356073-60-4 |
|---|---|
分子式 |
C11H9Cl2F3O |
分子量 |
285.09 g/mol |
IUPAC 名称 |
2-(dichloromethyl)-1,1,1-trifluoro-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C11H9Cl2F3O/c12-9(13)10(17,11(14,15)16)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
InChI 键 |
ZQXQALLCELNLFG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(C(Cl)Cl)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


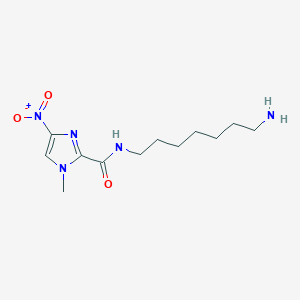
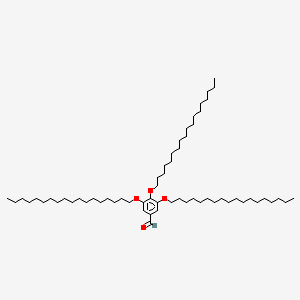

![5,7-Dichloro-3-(furan-2-yl)[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B14237003.png)
![{6-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}methanol](/img/structure/B14237010.png)
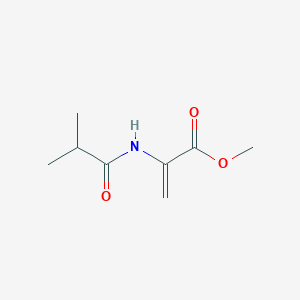
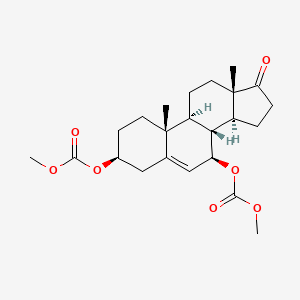
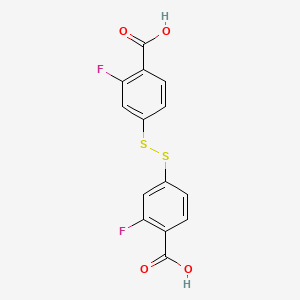
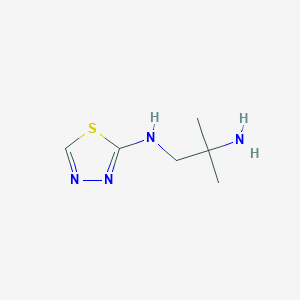
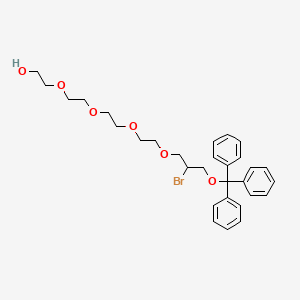
![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)

![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
